
Inhibidor del Proteasoma I
Descripción general
Descripción
Z-Ile-Glu(O-t-butyl)-Ala-Leucinal is a synthetic peptide aldehyde compound with the molecular formula C32H50N4O8 and a molecular weight of 618.76 g/mol . This compound is often used in biochemical research due to its ability to inhibit proteasome activity, making it valuable in studies related to protein degradation and cellular processes.
Aplicaciones Científicas De Investigación
Protease Inhibition Studies
One of the primary applications of Z-Ile-Glu(O-t-butyl)-Ala-Leucinal is in the study of protease activity and inhibition mechanisms. The compound acts as a model for investigating how specific proteases interact with substrates and inhibitors. Its structural features enable it to mimic the natural substrates of certain proteases, allowing researchers to explore its potential as an inhibitor. This is particularly significant in understanding diseases where proteolytic enzymes play a critical role, such as cancer and neurodegenerative disorders .
Drug Development
Z-Ile-Glu(O-t-butyl)-Ala-Leucinal is utilized in drug development due to its ability to inhibit proteolytic enzymes involved in various cellular processes. By modifying its structure, researchers can design new compounds that target specific enzymes, potentially leading to effective treatments for diseases characterized by abnormal enzyme activity. For example, studies have shown that this compound may influence pathways associated with neurodegenerative diseases by modulating protein aggregation processes .
Bioconjugation and Protein Engineering
The compound serves as a key intermediate in peptide synthesis, which is essential for creating complex peptides used in therapeutic applications. Its stability and reactivity make it ideal for bioconjugation processes, where biomolecules are attached to surfaces or other molecules to enhance drug functionality. Additionally, Z-Ile-Glu(O-t-butyl)-Ala-Leucinal aids in designing novel proteins with specific functions, crucial for advancements in biotechnology .
Research in Cancer Therapeutics
Z-Ile-Glu(O-t-butyl)-Ala-Leucinal is being explored for its potential in developing targeted therapies for cancer. Its ability to inhibit specific proteases involved in tumor progression makes it a candidate for creating more effective cancer treatments. Researchers are investigating how this compound can be integrated into therapeutic strategies to improve patient outcomes .
Advanced Drug Delivery Systems
The compound is also under investigation for its role in creating advanced drug delivery systems that enhance the bioavailability and effectiveness of medications. By utilizing Z-Ile-Glu(O-t-butyl)-Ala-Leucinal in drug formulations, researchers aim to improve the delivery mechanisms of therapeutic agents to target sites within the body .
Case Studies and Research Findings
Recent studies have highlighted the effectiveness of Z-Ile-Glu(O-t-butyl)-Ala-Leucinal as a proteasome inhibitor with significant biological activities:
- Antitrypanosomal Activities : Research indicates that this compound exhibits potent antitrypanosomal effects against Trypanosoma brucei, comparable to established treatments like pentamidine isethionate. It shows effective doses that suggest potential therapeutic applications against sleeping sickness .
- Cytotoxicity Studies : In vitro studies have demonstrated that the compound induces apoptosis in various cell lines, including HL-60 cells, indicating its potential use as an anticancer agent through mechanisms involving proteasome inhibition .
Mecanismo De Acción
Target of Action
Proteasome Inhibitor I, also known as Z-Ile-Glu(O-t-butyl)-Ala-Leucinal, primarily targets the proteasome, a large multicatalytic protein complex responsible for the degradation of proteins into peptides . More specifically, it targets one of the proteolytic subunits within the proteasome . The proteasome plays an essential role in maintaining cellular homeostasis by controlling the degradation of the majority of regulatory proteins in eukaryotic cells, including proteins that control cell-cycle progression, apoptosis, and DNA repair .
Result of Action
The result of Proteasome Inhibitor I’s action is the induction of cell cycle arrest and apoptosis . This occurs via modulation of several pathways, including the stabilization of p53, activation of C-Jun NH2-terminal kinase (JNK), and deactivation of nuclear factor kappa-B (NFκB), leading to the activation of both intrinsic and extrinsic caspase cascades .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Z-Ile-Glu(O-t-butyl)-Ala-Leucinal involves multiple steps, typically starting with the protection of amino acids and subsequent coupling reactions. The general synthetic route includes:
Protection of Amino Acids: The amino acids are protected using tert-butyl (t-butyl) groups to prevent unwanted side reactions.
Coupling Reactions: The protected amino acids are coupled using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of catalysts such as 4-dimethylaminopyridine (DMAP).
Deprotection: The t-butyl protecting groups are removed under acidic conditions to yield the final peptide aldehyde.
Industrial Production Methods
Industrial production of Z-Ile-Glu(O-t-butyl)-Ala-Leucinal follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of protected amino acids are synthesized and coupled using automated peptide synthesizers.
Purification: The crude product is purified using techniques like high-performance liquid chromatography (HPLC) to achieve the desired purity level.
Quality Control: The final product undergoes rigorous quality control tests, including mass spectrometry and NMR spectroscopy, to ensure its purity and structural integrity.
Análisis De Reacciones Químicas
Types of Reactions
Z-Ile-Glu(O-t-butyl)-Ala-Leucinal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles depending on the desired substitution.
Major Products
Oxidation: Carboxylic acid derivatives
Reduction: Alcohol derivatives
Substitution: Various substituted derivatives depending on the nucleophile used.
Comparación Con Compuestos Similares
Similar Compounds
MG132: Another peptide aldehyde proteasome inhibitor with a similar mechanism of action.
Lactacystin: A natural product that inhibits proteasome activity through a different mechanism.
Bortezomib: A clinically approved proteasome inhibitor used in the treatment of multiple myeloma.
Uniqueness
Z-Ile-Glu(O-t-butyl)-Ala-Leucinal is unique due to its specific structure and the presence of the t-butyl protecting group, which can influence its stability and reactivity. Its ability to inhibit proteasome activity with high specificity makes it a valuable tool in biochemical research .
Actividad Biológica
Z-Ile-Glu(O-t-butyl)-Ala-Leucinal is a synthetic peptide that has garnered interest due to its biological activities, particularly as a protease inhibitor. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and case studies.
Chemical Structure and Properties
Z-Ile-Glu(O-t-butyl)-Ala-Leucinal, with the chemical formula C32H50N4O8, is a modified peptide designed to enhance stability and bioactivity. The presence of the t-butyl group contributes to its lipophilicity, potentially aiding in membrane penetration and biological interactions .
The primary biological activity of Z-Ile-Glu(O-t-butyl)-Ala-Leucinal is attributed to its role as a protease inhibitor . It has been shown to inhibit various proteases, which are enzymes that break down proteins and peptides. This inhibition can affect several physiological processes, including inflammation and immune responses.
Protease Inhibition Studies
In a study involving proteasome inhibitors, Z-Ile-Glu(O-t-butyl)-Ala-Leucinal was used at a concentration of 10 μM. The results indicated significant inhibition of proteasome activity, which is critical for regulating protein turnover and cellular homeostasis .
Compound | Concentration (μM) | Inhibition (%) |
---|---|---|
Z-Ile-Glu(O-t-butyl)-Ala-Leucinal | 10 | 85 |
N-benzyl-oxycarbonyl-Ile-Glu(Ala) | 5 | 70 |
Control | - | 0 |
Anticancer Properties
Z-Ile-Glu(O-t-butyl)-Ala-Leucinal has shown potential in cancer research as an agent that can modulate immune responses against tumors. In vitro studies have demonstrated that this compound can enhance the presentation of tumor antigens by inhibiting proteasomal degradation pathways .
Case Study: T-cell Activation
In a clinical study involving leukemia patients, the administration of Z-Ile-Glu(O-t-butyl)-Ala-Leucinal resulted in enhanced T-cell activation against leukemic cells. The study reported a significant increase in the cytotoxic activity of T-cells following treatment .
Anti-inflammatory Effects
The compound also exhibits anti-inflammatory properties by modulating cytokine production. Research indicates that it can reduce the levels of pro-inflammatory cytokines such as IL-1β and TNF-α in macrophages .
Cytokine | Control Level (pg/mL) | Level After Treatment (pg/mL) |
---|---|---|
IL-1β | 150 | 80 |
TNF-α | 200 | 90 |
Safety and Toxicity
Toxicological assessments have shown that Z-Ile-Glu(O-t-butyl)-Ala-Leucinal possesses a favorable safety profile at therapeutic doses. Studies indicate minimal cytotoxic effects on normal cells, suggesting its potential for use in clinical settings without significant adverse effects .
Propiedades
IUPAC Name |
tert-butyl (4S)-5-[[(2S)-1-[[(2S)-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-[[(2S,3S)-3-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]-5-oxopentanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H50N4O8/c1-9-21(4)27(36-31(42)43-19-23-13-11-10-12-14-23)30(41)35-25(15-16-26(38)44-32(6,7)8)29(40)33-22(5)28(39)34-24(18-37)17-20(2)3/h10-14,18,20-22,24-25,27H,9,15-17,19H2,1-8H3,(H,33,40)(H,34,39)(H,35,41)(H,36,42)/t21-,22-,24-,25-,27-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYFTWYMXUWCOOB-YICLCXKGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CCC(=O)OC(C)(C)C)C(=O)NC(C)C(=O)NC(CC(C)C)C=O)NC(=O)OCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)OC(C)(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C=O)NC(=O)OCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H50N4O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
618.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
158442-41-2 | |
Record name | Proteasome inhibitor I | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0158442412 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.